molecular formula C21H18O6 B2907894 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-54-5

3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2907894
CAS RN: 1242240-54-5
M. Wt: 366.369
InChI Key: AYENLEHJVYOYCP-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, commonly known as 'Tropolone', is a naturally occurring organic compound with a unique structure. It is a yellow crystalline solid that is soluble in organic solvents and has a bitter taste. Tropolone and its derivatives have been widely used in the field of scientific research due to their numerous applications.

Mechanism of Action

Target of Action

The primary targets of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to the inhibition of their activities . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that assists in the correct folding of other proteins . By inhibiting these targets, the compound disrupts the normal functioning of the cell, leading to various downstream effects .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets . For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division . Inhibition of Hsp90 can lead to the misfolding of proteins, affecting various cellular processes . The compound’s inhibition of TrxR disrupts the redox homeostasis, leading to oxidative stress .

Result of Action

The compound’s action results in molecular and cellular effects, such as disruption of cell division, protein misfolding, oxidative stress, and potentially cell death . These effects contribute to the compound’s bioactivity, including its anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .

Advantages and Limitations for Lab Experiments

The advantages of using tropolone in lab experiments are its unique structure, which allows it to form stable complexes with metal ions, and its ability to act as a fluorescent probe for the detection of proteins. However, tropolone has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are numerous future directions for the study of tropolone and its derivatives. One potential direction is the development of new drugs based on tropolone's antibacterial, antifungal, and antiviral properties. Another potential direction is the development of new chelating agents for metal ions based on tropolone's unique structure. Furthermore, the use of tropolone as a fluorescent probe for the detection of proteins has numerous applications in the field of proteomics. Overall, tropolone and its derivatives have numerous applications in scientific research, making them valuable compounds for further study.

Synthesis Methods

Tropolone can be synthesized through various methods, including the reaction of phenol with acetic anhydride and subsequent treatment with glacial acetic acid, and the reaction of 2,4,6-trimethylphenol with acetic anhydride and subsequent treatment with glacial acetic acid. These methods have been extensively studied and optimized to produce high yields of tropolone.

Scientific Research Applications

Tropolone has been extensively studied for its numerous applications in scientific research. It has been found to possess antibacterial, antifungal, and antiviral properties, making it a valuable compound in the development of new drugs. Tropolone and its derivatives have also been used as chelating agents for metal ions, which is useful in the field of analytical chemistry. Furthermore, tropolone has been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of proteins.

properties

IUPAC Name

3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-18-11-9-13(19(25-2)20(18)26-3)8-10-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYENLEHJVYOYCP-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

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